![molecular formula C12H11N3O2 B10810472 1-Propyl-1H-5-oxa-1,2,3-triaza-cyclopenta[a]naphthalen-4-one](/img/structure/B10810472.png)
1-Propyl-1H-5-oxa-1,2,3-triaza-cyclopenta[a]naphthalen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-117083 is a chemical compound that has garnered interest in scientific research due to its unique properties and potential applications. This compound is studied for its interactions and effects in various fields, including chemistry, biology, and medicine.
Preparation Methods
Solid Phase Polypeptide Synthesis: This method is used to prepare the resin of the compound.
Acidolysis: Conducted on the resin to obtain a crude linear peptide product.
Oxidation: The crude product is oxidized to obtain the final compound.
Purification and Salt Exchange: These steps ensure the purity and stability of the final product.
Chemical Reactions Analysis
WAY-117083 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced, involving the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Scientific Research Applications
WAY-117083 has a wide range of applications in scientific research:
Chemistry: It is used to study reaction mechanisms and pathways.
Biology: The compound is investigated for its interactions with biological molecules and potential therapeutic effects.
Medicine: Research includes its potential use in drug development and treatment of diseases.
Industry: WAY-117083 is explored for its applications in industrial processes and product development .
Mechanism of Action
The mechanism of action of WAY-117083 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can modulate various physiological processes, making it a valuable compound for therapeutic research .
Comparison with Similar Compounds
WAY-117083 is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like WAY-100635 and WAY-120491 share structural similarities but differ in their specific interactions and effects.
Uniqueness: WAY-117083 stands out due to its distinct binding affinity and specific molecular targets, which contribute to its unique therapeutic potential .
Properties
Molecular Formula |
C12H11N3O2 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
1-propylchromeno[3,4-d]triazol-4-one |
InChI |
InChI=1S/C12H11N3O2/c1-2-7-15-11-8-5-3-4-6-9(8)17-12(16)10(11)13-14-15/h3-6H,2,7H2,1H3 |
InChI Key |
FHXOCKHFGWBLNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C(=O)OC3=CC=CC=C32)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


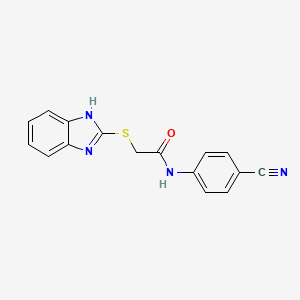
![1-[2-(N-methylsulfonyl-4-phenoxyanilino)acetyl]piperidine-4-carboxamide](/img/structure/B10810396.png)
![1-(2,3-Dihydroindol-1-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-1-one](/img/structure/B10810403.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B10810411.png)
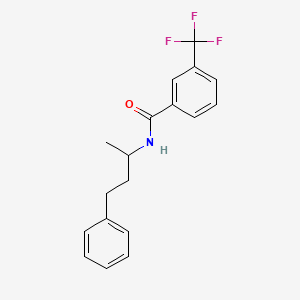
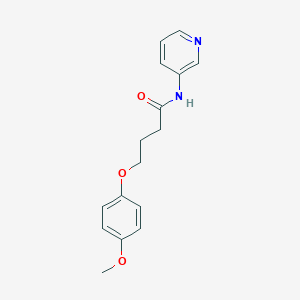
![2-{2-imino-3-[2-(4-methoxyphenoxy)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetamide](/img/structure/B10810434.png)
![4-[(2-Chloro-4-fluorophenyl)methoxy]thieno[2,3-d]pyrimidine](/img/structure/B10810442.png)
![1-(2-Chlorophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B10810444.png)
![4-tert-butyl-N-[1-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-3-methyl-1-oxobutan-2-yl]benzamide](/img/structure/B10810451.png)
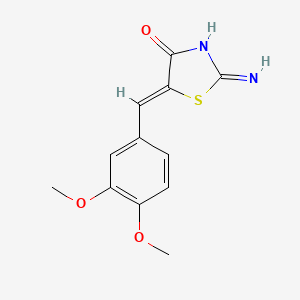
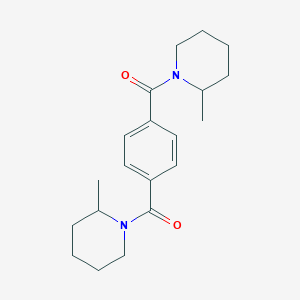
![2-(4-Chlorophenoxy)-1-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}ethanone](/img/structure/B10810490.png)
![1,6-Diethyl-3,4-bis(hydroxymethyl)tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B10810497.png)
